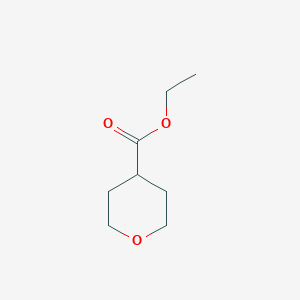

Ethyl tetrahydropyran-4-carboxylate

Übersicht

Beschreibung

Ethyl tetrahydropyran-4-carboxylate is an organic compound featuring a tetrahydropyran ring substituted with an ethyl ester group at the fourth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl tetrahydropyran-4-carboxylate can be synthesized through several methods. One common approach involves the hetero-Diels-Alder cycloaddition of Danishefsky’s dienes with aldehydes under Lewis acid catalysis . This method efficiently produces 2,6-disubstituted tetrahydropyran-4-one derivatives, which can be further esterified to yield this compound.

Another method involves the [3+3] annulation of ethyl 5-acetoxypenta-2,3-dienoate with 1,3-dicarbonyl compounds under phosphine catalysis . This reaction produces tetrasubstituted tetrahydropyran derivatives, which can be converted to this compound through subsequent esterification steps.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. Industrial processes often employ continuous flow reactors to optimize reaction conditions and improve efficiency.

Analyse Chemischer Reaktionen

Hydrolysis to Tetrahydropyran-4-carboxylic Acid

Ethyl tetrahydropyran-4-carboxylate undergoes hydrolysis in acidic conditions to yield tetrahydropyran-4-carboxylic acid. For example, reacting methyl 4-cyanotetrahydropyran-4-carboxylate with 6 mol/L HCl at 100°C for 7–9 hours produces tetrahydropyran-4-carboxylic acid with yields ranging from 78% to 88% .

Reaction conditions :

-

Reagents : 6 mol/L hydrochloric acid

-

Temperature : 100°C

-

Duration : 7–9 hours

Amidation via Activation of the Carboxylic Acid

The carboxylic acid group in tetrahydropyran-4-carboxylic acid can be activated using halogenating agents (e.g., thionyl chloride, oxalyl chloride) or coupling agents (e.g., 1,1'-carbonyldiimidazole) to form reactive intermediates for amidation.

Method A: Thionyl Chloride Activation

-

Tetrahydropyran-4-carboxylic acid (52.6 mmol) is reacted with thionyl chloride (82.3 mmol) and toluene (10 mL) at 80°C for 1.5 hours.

Method B: Oxalyl Chloride Activation

-

Tetrahydropyran-4-carboxylic acid (100 mmol) is treated with oxalyl chloride (120 mmol) and DMF (0.1 mL) at 0°C.

-

The reaction mixture is stirred for 1 hour, yielding the acid chloride precursor.

-

Subsequent reaction with N,N-dimethylhydroxylamine hydrochloride (100 mmol) and diisopropylethylamine (300 mmol) produces the amide with 87% yield .

Direct Amidation Using Activating Agents

This compound can be converted to amides without isolating the acid.

Method C: 2,4,6-Tripropyl-1,3,5,2,4,6-Trioxatriphosphinane-2,4,6-trioxide Activation

| Parameter | Details |

|---|---|

| Reagents | 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane-2,4,6-trioxide (18.4 mmol), N,N-diisopropylethylamine (46 mmol), O,N-dimethylhydroxylamine hydrochloride (23.05 mmol) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0°C → room temperature |

| Yield | 96% |

The reaction proceeds via activation of the carboxylic acid to form an active intermediate, which reacts with O,N-dimethylhydroxylamine to yield the amide .

Comparison of Reaction Methods

Mechanistic Insights

The activation of the carboxylic acid group is critical for amidation. Thionyl chloride and oxalyl chloride convert the acid into a reactive acyl chloride, facilitating nucleophilic attack by amines. In contrast, phosphine oxide-based methods (e.g., 2,4,6-tripropyl-phosphine oxide) enable direct amidation without isolating intermediates, offering higher yields and milder conditions .

Analytical Data

NMR and GC-MS data confirm reaction outcomes:

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis:

Ethyl tetrahydropyran-4-carboxylate serves as a vital intermediate in the synthesis of complex organic molecules. It is utilized in the production of natural products and pharmaceuticals, facilitating various reactions such as:

- Esterification : Formation of esters from alcohols and acids.

- Reduction Reactions : Conversion to alcohols or aldehydes using reducing agents like lithium aluminum hydride.

- Oxidation : Transformations leading to carboxylic acids or ketones.

Biological Applications

Antimicrobial Properties:

Research indicates that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, highlighting its potential as a lead compound for developing new antibiotics.

Anti-inflammatory Effects:

The compound is also being investigated for its anti-inflammatory properties. Preliminary studies suggest it may inhibit inflammatory pathways, making it a candidate for therapeutic applications in treating inflammatory diseases.

Medicinal Chemistry

Drug Discovery:

In medicinal chemistry, this compound is explored for its therapeutic effects. Its structural characteristics allow for modifications that can enhance bioactivity and reduce toxicity.

Case Study:

A recent study investigated derivatives of this compound for their potential as anti-cancer agents. The results indicated that specific modifications could lead to compounds with significant cytotoxicity against cancer cell lines.

Industrial Applications

Fine Chemicals Production:

The compound is used in the production of fine chemicals, serving as a building block for various industrial applications. Its versatility allows it to be incorporated into formulations for agrochemicals, fragrances, and other specialty chemicals.

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemical Synthesis | Intermediate for organic synthesis | Facilitates esterification and reduction reactions |

| Biological Research | Antimicrobial agent | Effective against multiple bacterial strains |

| Medicinal Chemistry | Drug discovery | Potential anti-cancer properties identified |

| Industrial Chemistry | Production of fine chemicals | Used as a building block in agrochemicals and fragrances |

Wirkmechanismus

The mechanism of action of ethyl tetrahydropyran-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Vergleich Mit ähnlichen Verbindungen

Ethyl tetrahydropyran-4-carboxylate can be compared with other similar compounds, such as:

Tetrahydropyran-4-carboxylic acid: Lacks the ethyl ester group, resulting in different reactivity and applications.

Ethyl tetrahydropyran-4-acetate: Similar structure but with an acetate group instead of a carboxylate, leading to different chemical properties.

Tetrahydropyran-4-one: The ketone analog, which has distinct reactivity and uses in synthesis.

Biologische Aktivität

Overview

Ethyl tetrahydropyran-4-carboxylate is an organic compound characterized by its tetrahydropyran ring structure with an ethyl ester group at the fourth position. This compound has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties, which are crucial for various medicinal applications.

Chemical Structure and Properties

- Chemical Formula : CHO

- Molecular Weight : 158.20 g/mol

- CAS Number : 96835-17-5

The compound's structure allows it to interact with various biological targets, leading to diverse biochemical effects.

This compound, as a derivative of pyran, can influence multiple biochemical pathways. Its mechanism of action likely involves:

- Interaction with Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in inflammatory and microbial processes.

- Receptor Binding : It may bind to various receptors, potentially altering signaling pathways related to inflammation and infection.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. Studies have shown:

- Inhibition of Bacterial Growth : The compound has been tested against Gram-positive and Gram-negative bacteria, demonstrating notable inhibitory effects.

- Mechanism : The antimicrobial activity may stem from the disruption of bacterial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties:

- Reduction of Inflammatory Markers : In vitro studies suggest that the compound can lower levels of pro-inflammatory cytokines.

- Potential Applications : This activity positions the compound as a candidate for developing new anti-inflammatory drugs.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of E. coli | |

| Antimicrobial | Effective against Staphylococcus aureus | |

| Anti-inflammatory | Reduces IL-6 and TNF-alpha levels |

Case Study: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound against several bacterial strains. The results indicated:

- E. coli : Minimum Inhibitory Concentration (MIC) was found to be 32 µg/mL.

- S. aureus : MIC was determined to be 16 µg/mL.

These findings suggest that the compound may serve as a lead in the development of new antibiotics, especially in an era of increasing antibiotic resistance.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:

- Absorption : The compound is expected to have moderate absorption due to its lipophilicity.

- Metabolism : Preliminary studies indicate that it may undergo hydrolysis and oxidation, leading to various metabolites.

- Excretion : The elimination route remains to be fully characterized but is likely renal.

Eigenschaften

IUPAC Name |

ethyl oxane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-11-8(9)7-3-5-10-6-4-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCXINTIRMSZYKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80541587 | |

| Record name | Ethyl oxane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96835-17-5 | |

| Record name | Ethyl oxane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.